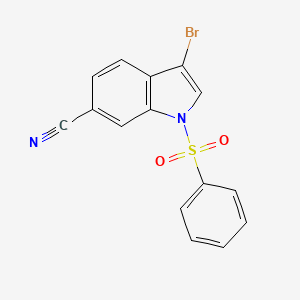
3-Bromo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is an organic compound with a complex structure that includes a bromine atom, a phenylsulfonyl group, and a carbonitrile group attached to an indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of 1-(phenylsulfonyl)-1H-indole followed by the introduction of a carbonitrile group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and the use of automated systems to control the reaction parameters. The process may also include purification steps such as recrystallization or chromatography to achieve high purity of the final product.
化学反応の分析
Types of Reactions
3-Bromo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine or carbonitrile groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups in place of the bromine atom.
科学的研究の応用
3-Bromo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
1-Benzenesulfonyl-3-bromo-1H-indole: Similar structure but lacks the carbonitrile group.
3-Bromo-1-(phenylsulfonyl)indole: Similar but without the carbonitrile group.
1-(Phenylsulfonyl)-1H-indole-6-carbonitrile: Similar but without the bromine atom.
Uniqueness
3-Bromo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is unique due to the presence of both the bromine and carbonitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
特性
分子式 |
C15H9BrN2O2S |
|---|---|
分子量 |
361.2 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-3-bromoindole-6-carbonitrile |
InChI |
InChI=1S/C15H9BrN2O2S/c16-14-10-18(15-8-11(9-17)6-7-13(14)15)21(19,20)12-4-2-1-3-5-12/h1-8,10H |
InChIキー |
PKBYJEAJMBJXAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


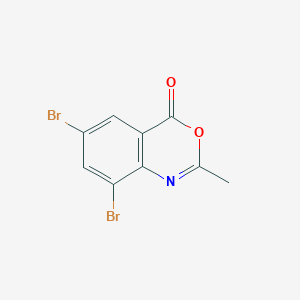
![Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13669221.png)
![Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate](/img/structure/B13669226.png)
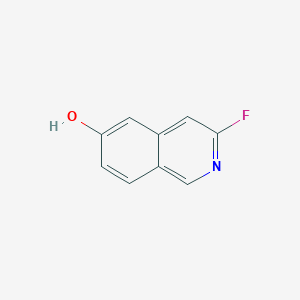

![4-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13669252.png)
![6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669265.png)

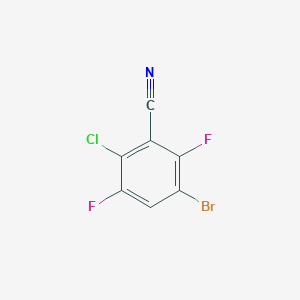

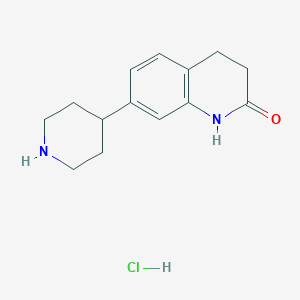
![3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13669293.png)


